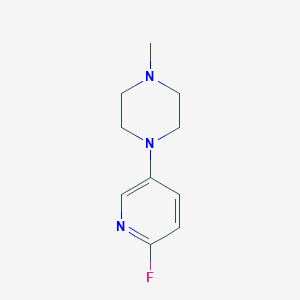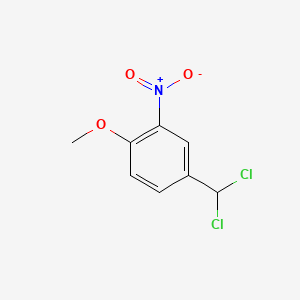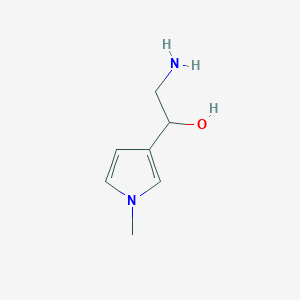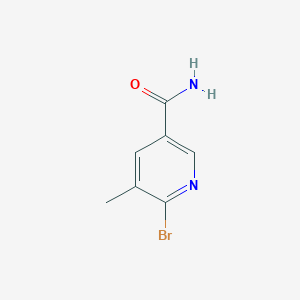
8-Chloro-5-methoxyquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-methoxyquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a chlorine atom at the 8th position and a methoxy group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxyquinolin-3-ol typically involves the chlorination and methoxylation of quinoline derivatives. One common method involves the use of 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol as starting materials. These compounds undergo a series of reactions, including cyclization and chlorination, to form the desired product. The reaction conditions often involve the use of hydrochloric acid as a solvent and methacrylaldehyde as a cyclization agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid and methacrylaldehyde helps in avoiding the formation of unwanted by-products and ensures the safety and efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-5-methoxyquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-methoxyquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, anticancer, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications in the treatment of infections, cancer, and neurodegenerative diseases.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions
Wirkmechanismus
The mechanism of action of 8-Chloro-5-methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the methoxy group.
8-Hydroxyquinoline: Lacks both the chlorine and methoxy groups.
5-Methoxyquinoline: Lacks the chlorine atom.
Uniqueness: 8-Chloro-5-methoxyquinolin-3-ol is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and makes it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
8-chloro-5-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-3-2-8(11)10-7(9)4-6(13)5-12-10/h2-5,13H,1H3 |
InChI-Schlüssel |
UIUSICFJDBLBRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=NC2=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)

![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)


![8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683637.png)

![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)





